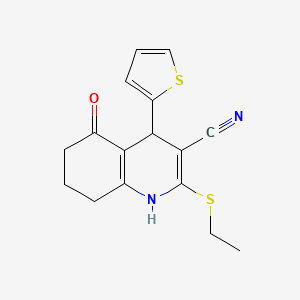![molecular formula C24H22N2O3 B5228091 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide, also known as PBP10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PBP10 belongs to the family of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is responsible for the antioxidant response in cells.
Biochemical and Physiological Effects:
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to using N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for research on N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to evaluate the efficacy and safety of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide in animal models and clinical trials. Another area of interest is the development of novel derivatives of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide that exhibit improved potency and selectivity. Overall, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.
Métodos De Síntesis
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can be synthesized using a multi-step procedure that involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-2-aminobenzoxazole to form the desired product. The purity and yield of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to protect neurons from oxidative stress and prevent neuronal cell death.
Propiedades
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-14-28-20-11-7-17(8-12-20)23(27)25-19-9-5-18(6-10-19)24-26-21-15-16(2)4-13-22(21)29-24/h4-13,15H,3,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAZWKGFCMULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)
![4-(4-methoxy-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5228016.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228024.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5228030.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)

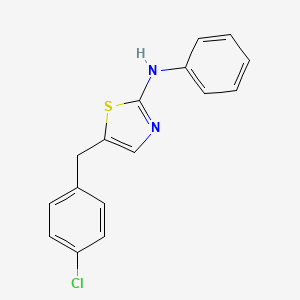
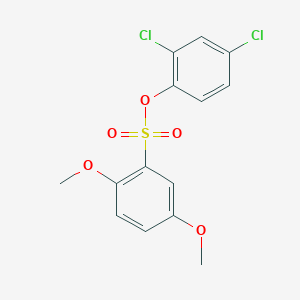
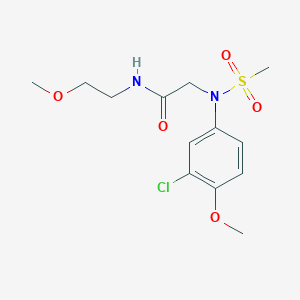
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)
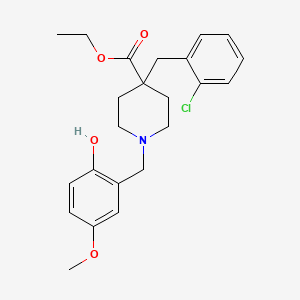
![1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5228115.png)
